molecular formula C19H28BN3O5 B15073970 (3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid CAS No. 1613268-23-7

(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid

Cat. No.: B15073970
CAS No.: 1613268-23-7
M. Wt: 389.3 g/mol
InChI Key: PFZUWUXKQPRWAL-LDZOIKDWSA-N
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Description

(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxaborinine ring, a cyclohexyl group, and an aminoethylamino side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxaborinine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxaborinine ring. The reaction conditions typically include the use of a suitable catalyst and solvent under controlled temperature and pressure.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the benzoxaborinine intermediate.

    Attachment of the Aminoethylamino Side Chain: This step involves the reaction of the intermediate with an aminoethylamine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the benzoxaborinine ring can be reduced to form an alcohol.

    Substitution: The aminoethylamino side chain can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid: Unique due to its specific functional groups and structure.

    Other Benzoxaborinine Derivatives: Similar in structure but may lack the cyclohexyl group or aminoethylamino side chain.

    Cyclohexyl Derivatives: Similar in having the cyclohexyl group but differ in the rest of the structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1613268-23-7

Molecular Formula

C19H28BN3O5

Molecular Weight

389.3 g/mol

IUPAC Name

(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m1/s1

InChI Key

PFZUWUXKQPRWAL-LDZOIKDWSA-N

Isomeric SMILES

B1([C@@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O

Origin of Product

United States

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